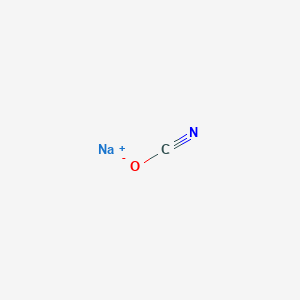
sodium;cyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
praseodymium(III) sulfate octahydrate . It is a chemical compound composed of praseodymium, sulfur, and oxygen, with the molecular formula H₁₆O₂₀Pr₂S₃. This compound is typically found in its octahydrate form, meaning it includes eight molecules of water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praseodymium(III) sulfate octahydrate can be synthesized through the reaction of praseodymium oxide or praseodymium hydroxide with sulfuric acid. The reaction is typically carried out in an aqueous solution, followed by crystallization to obtain the octahydrate form.
Industrial Production Methods: Industrial production of praseodymium(III) sulfate octahydrate involves the controlled reaction of praseodymium oxide with sulfuric acid under specific temperature and concentration conditions to ensure the formation of the desired hydrate. The solution is then allowed to crystallize, and the crystals are collected and dried.
Analyse Chemischer Reaktionen
Types of Reactions: Praseodymium(III) sulfate octahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Substitution: It can participate in substitution reactions where the sulfate group is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Reagents like sodium chloride or potassium nitrate for anion exchange.
Major Products Formed:
Oxidation: Higher oxidation state praseodymium compounds.
Reduction: Lower oxidation state praseodymium compounds.
Substitution: Praseodymium compounds with different anions.
Wissenschaftliche Forschungsanwendungen
Praseodymium(III) sulfate octahydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds.
Biology: Investigated for its potential biological effects and interactions.
Medicine: Explored for its potential use in medical imaging and diagnostics.
Industry: Utilized in the production of specialized glasses and ceramics, as well as in catalysis and other industrial processes.
Wirkmechanismus
The mechanism of action of praseodymium(III) sulfate octahydrate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially affecting their function. In industrial applications, it acts as a catalyst or a precursor for other chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Neodymium(III) sulfate: Similar in structure and properties but contains neodymium instead of praseodymium.
Samarium(III) sulfate: Another lanthanide sulfate with similar chemical behavior.
Europium(III) sulfate: Shares similar hydration and chemical properties.
Uniqueness: Praseodymium(III) sulfate octahydrate is unique due to its specific electronic configuration and the resulting chemical properties. It has distinct catalytic and optical properties that make it valuable in various applications, particularly in the production of specialized materials and in scientific research.
Eigenschaften
IUPAC Name |
sodium;cyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNO.Na/c2-1-3;/h3H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCDLGYNFYZZOK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#N)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CNNaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
65.007 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-[4-(hydroxymethyl)anilino]-3-methylbutylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7799855.png)
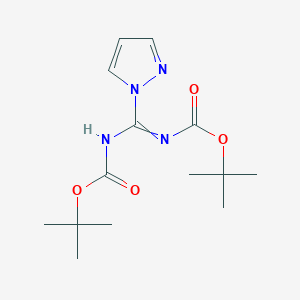
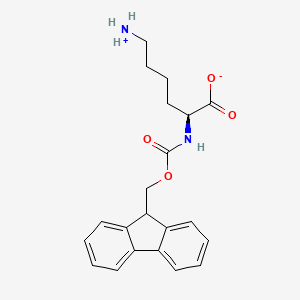
![sodium;2-[(Z)-(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7799874.png)
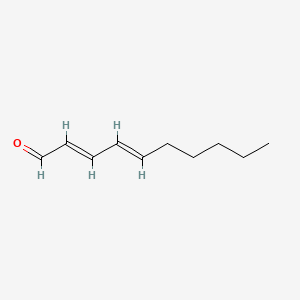
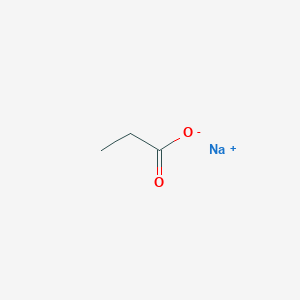
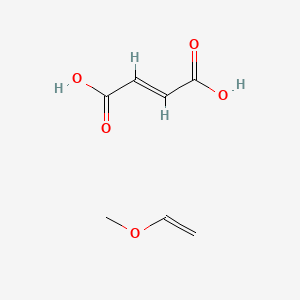
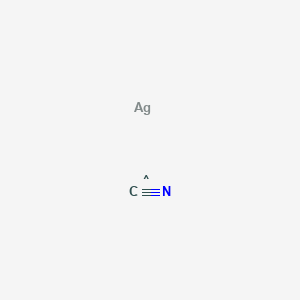
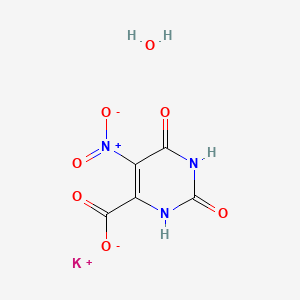
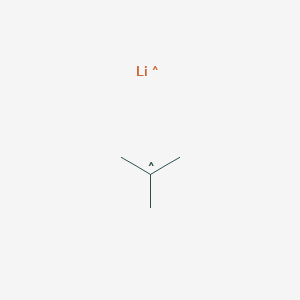
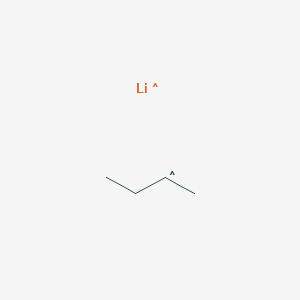

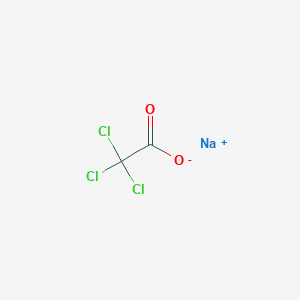
![[4-(4-azaniumyl-3-methoxyphenyl)-2-methoxyphenyl]azanium;dichloride](/img/structure/B7799947.png)
